molecular formula C14H13N3OS2 B2494151 5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 861239-58-9

5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2494151
CAS RN: 861239-58-9
M. Wt: 303.4
InChI Key: IMJOGNALLHYNPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives involves several steps, including condensation reactions, functional group transformations, and cyclization processes. For instance, a green approach for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction has been reported, emphasizing step economy and reduced environmental impact (Shi et al., 2018). Additionally, compounds within this family have been synthesized via the reaction of different precursors under both conventional and heterogeneous conditions, showcasing the versatility of synthetic methods available for these heterocycles (Bassyouni & Fathalla, 2013).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones is characterized by X-ray crystallography and computational studies. These analyses reveal the planarity of the thieno[2,3-d]pyrimidin-4-one unit and its coplanarity with attached rings, as well as the presence of weak intermolecular hydrogen bonds forming networks (Bozorov et al., 2010).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4-ones undergo various chemical reactions, including condensation with aromatic aldehydes and furfural, showcasing their reactivity towards forming a range of derivatives with potential biological activities (Elmuradov et al., 2011). Their reactivity with nitrating agents has also been explored, revealing the influence of substituents on reaction outcomes (Mamarakhmonov et al., 2016).

Scientific Research Applications

Synthesis and Structural Investigations

  • Facile Synthesis of New Ring Systems : The compound has been utilized in the synthesis of complex heterocyclic systems like Isoxazolo[5′,4′:4,5]Thiazolo[3,2-a]Thieno Pyrimidines, revealing its versatility in creating new ring structures (Abdel-fattah et al., 1998).

  • Development of Pyridothienopyrimidines : The compound is integral in synthesizing new Thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]Thieno[2,3-b]Pyridine, highlighting its role in creating complex molecules with potential biological applications (Abdelriheem et al., 2015).

  • Synthesis of Sulfanyl Pyrimidin-4(3H)-One Derivatives : The synthesis of various heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, showcasing its potential in creating diverse chemical entities with possible biological significance (Bassyouni & Fathalla, 2013).

  • Creating Fused Heterocycles : It's used in forming fused heterocycles based on Thieno[2,3-b]Pyridine, illustrating its utility in constructing complex molecular structures with potential pharmaceutical relevance (El-Essawy et al., 2010).

  • Formation of Novel Pyrimidines and Triazines : The compound is pivotal in the synthesis of novel Pyrimidines and Triazines, which are critical in developing new therapeutic agents (Abdel-rahman et al., 2002).

Quantum Chemical Studies

  • Quantum Chemical Analysis : Its electronic structure and reactivity have been studied, providing insights into its chemical properties and potential applications in drug design (Mamarahmonov et al., 2014).

properties

IUPAC Name

5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c1-8-9(2)20-12-11(8)13(18)17(14(19)16-12)7-10-5-3-4-6-15-10/h3-6H,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJOGNALLHYNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)CC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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